7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol
CAS No.:
Cat. No.: VC18018307
Molecular Formula: C29H46O3
Molecular Weight: 442.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H46O3 |
---|---|
Molecular Weight | 442.7 g/mol |
IUPAC Name | (1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-en-5-ol |
Standard InChI | InChI=1S/C29H46O3/c1-17(2)18(3)8-9-19(4)21-10-11-22-24-23(13-14-27(21,22)5)28(6)15-12-20(30)16-29(28)26(32-29)25(24)31-7/h8-9,17-21,23,25-26,30H,10-16H2,1-7H3/b9-8+/t18-,19+,20-,21+,23-,25-,26-,27+,28+,29-/m0/s1 |
Standard InChI Key | BJTPDQYXZBBHFO-MCNHYONISA-N |
Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3[C@H](CC[C@]12C)[C@]4(CC[C@@H](C[C@]45[C@H]([C@H]3OC)O5)O)C |
Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C)C4(CCC(CC45C(C3OC)O5)O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol (C₂₉H₄₆O₃) belongs to the ergostane steroid family, featuring a 28-carbon skeleton with a 5alpha,6alpha-epoxide, a 7alpha-methoxy group, and conjugated double bonds at positions 8(14) and 22 . Its IUPAC name, (1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-11-en-5-ol, reflects its stereochemical complexity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₉H₄₆O₃ |
Molecular Weight | 442.7 g/mol |
IUPAC Name | (1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-11-en-5-ol |
PubChem CID | 44633083 |
Key Functional Groups | 5alpha,6alpha-epoxide, 7alpha-methoxy, 3beta-hydroxy |
The compound’s isomeric SMILES, CC@H[C@H]1CCC2=C3C@H[C@]4(CCC@@HO)C, underscores its intricate stereochemistry.
Biological Sources and Isolation
Mangrove Fungal Origin
This sterol was first isolated from Aspergillus awamori, a filamentous fungus inhabiting rhizosphere soils around the mangrove plant Acrostichum speciosum . Fungal extraction protocols typically involve organic solvent partitioning (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and HPLC . The compound’s presence in mangrove ecosystems suggests ecological roles in fungal defense or signaling, though mechanistic studies remain ongoing.
Spectroscopic Analysis and Structural Elucidation
NMR Spectroscopy
Complete <sup>1</sup>H and <sup>13</sup>C NMR assignments in both CDCl₃ and DMSO-d₆ solvents have been reported . Key signals include:
-
3beta-OH proton: δ 4.15 (1H, br s, DMSO-d₆).
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7alpha-OCH₃: δ 3.25 (3H, s).
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Epoxide protons (H-5, H-6): δ 3.45 (H-5, d, J = 2.4 Hz), δ 3.10 (H-6, d, J = 2.4 Hz) .
Table 2: Selected <sup>13</sup>C NMR Data (CDCl₃)
Carbon Position | δ (ppm) | Assignment |
---|---|---|
C-3 | 71.2 | Oxygenated methine |
C-5 | 61.8 | Epoxide |
C-6 | 58.4 | Epoxide |
C-7 | 81.5 | Methoxy-substituted |
C-8 | 134.6 | Double bond (Δ⁸(¹⁴)) |
C-14 | 121.9 | Double bond (Δ⁸(¹⁴)) |
C-22 | 131.7 | Double bond (Δ²²) |
NOESY correlations confirmed the relative configurations, particularly the alpha-orientation of the 5,6-epoxide and 7-methoxy groups .
Conformational Analysis of Ring B
Endo-Boat vs. Half-Chair Conformation
Biological Activities and Research Findings
Cytotoxic Activity
In vitro assays against the A549 human lung adenocarcinoma cell line revealed moderate cytotoxicity, with an IC₅₀ of 28.7 μM . While less potent than clinically used agents, this activity highlights its potential as a scaffold for antitumor drug development. Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization, though detailed pathways remain uncharacterized .
Comparative Analysis with Related Compounds
Ergostane Steroids
7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol shares structural homology with ergosterol derivatives but diverges in its oxidation pattern. For example, ergosta-7,22-diene-3beta,5beta,6alpha-triol lacks the 7-methoxy group and exhibits altered bioactivity profiles . Similarly, 6-oxo-cholestan-3beta,5alpha-diol, a cholesterol-derived analog, shows distinct conformational dynamics due to its ketone group .
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